molecular formula C16H10ClN3 B1675247 Lotrifen CAS No. 66535-86-2

Lotrifen

Cat. No. B1675247
CAS RN: 66535-86-2
M. Wt: 279.72 g/mol
InChI Key: DGWUVKLBXCWNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lotrifen, also known as trazisoquine, is sold under the brand names Canocenta and Privaprol . It is an abortifacient used in veterinary medicine . It was first described in 1978 .


Molecular Structure Analysis

Lotrifen has the molecular formula C16H10ClN3 . Its IUPAC name is 2-(4-chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline . The molecular weight of Lotrifen is 279.72 g/mol . The InChI and SMILES strings provide a textual representation of the molecule .

properties

IUPAC Name

2-(4-chlorophenyl)-[1,2,4]triazolo[5,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-16-14-4-2-1-3-11(14)9-10-20(16)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUVKLBXCWNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073603
Record name [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lotrifen

CAS RN

66535-86-2
Record name 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66535-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotrifen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066535862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[5,1-a]isoquinoline, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lotrifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOTRIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6J75G277H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
LJ Lerner - Journal of Reproduction and fertility. Supplement, 1989 - europepmc.org
… and L-12717 (Lotrifen), have the longest … and Lotrifen during various stages of gestation indicated that all were most efficacious when administered around Day 20 of pregnancy. Lotrifen …
Number of citations: 12 europepmc.org
M Akhtar, J Niu, Y Zhu, Z Luo, T Tian, Y Dong… - European Journal of …, 2023 - Elsevier
Isoquinoline alkaloids are a rich source of multimodal agents with distinctive structural specificity and various pharmacological activities. In the present report, we propose a combination …
Number of citations: 3 www.sciencedirect.com
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
AA Kaneria, NM Thumar, KD Ladva… - International Letters of …, 2016 - academia.edu
A convenient and promising synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1, 2, 4-triazol was carried out by the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1, 3, …
Number of citations: 0 www.academia.edu
PK Shukla, A Verma, P Mishra - … Tripathi, AD, Yadav, AK, Tiwari, M …, 2017 - researchgate.net
… Israpafant [35] is a drug which acts as a selective antagonist for the platelet-activating factor receptor and was originally developed for the treatment of an antiasthmatic, Lotrifen [36] is …
Number of citations: 28 www.researchgate.net
R Das, GS Asthana, KA Suri, D Mehta… - Mini-Reviews in …, 2019 - ingentaconnect.com
Tuberculosis (TB) is a global health disaster and is a wide-reaching hitch. The improper use of antibiotics in chemotherapy of TB patients led to the current problem of tuberculosis …
Number of citations: 8 www.ingentaconnect.com
B Bhhatarai, P Gramatica - water research, 2011 - Elsevier
(Benzo)triazoles are distributed throughout the environment, mainly in water compartments, because of their wide use in industry where they are employed in pharmaceutical, …
Number of citations: 40 www.sciencedirect.com
A Habibi-Yangjeh, E Pourbasheer… - Bulletin-Korean …, 2008 - academia.edu
Principal component-genetic algorithm-multiparameter linear regression (PC-GA-MLR) and principal component-genetic algorithm-artificial neural network (PC-GA-ANN) models were …
Number of citations: 63 www.academia.edu
M Pharm - 2012 - Citeseer
1. The electronic version of my thesis submitted herewith on CDROM is in PDF not infringe or violate the rights of anyone else. 2. My thesis is my original work of which the copyright …
Number of citations: 2 citeseerx.ist.psu.edu
PR Murumkar, RV Chikhale - Vicinal Diaryl Substituted Heterocycles, 2018 - Elsevier
Triazole-ring-containing compounds occur in nature and are found in several microorganisms, fungi, and marine organisms. Vicinal diaryl triazoles are widely studied for their medicinal …
Number of citations: 3 www.sciencedirect.com

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